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Compound of Interest

Compound Name: 2-Butylphenol

Cat. No.: B3051182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profiles of four

isomers of 2-butylphenol: ortho-sec-butylphenol (OSBP), ortho-tert-butylphenol (OTBP), para-

sec-butylphenol (PSBP), and para-tert-butylphenol (PTBP). The information is compiled from a

variety of toxicological studies and databases, with a focus on quantitative data, experimental

methodologies, and known signaling pathways.

Executive Summary
2-Butylphenol isomers are used in various industrial applications, including as intermediates in

the synthesis of resins, antioxidants, and other chemical products. Understanding their

toxicological properties is crucial for risk assessment and ensuring occupational and consumer

safety. This guide summarizes the available data on acute, sub-chronic, and chronic toxicity, as

well as genotoxicity, carcinogenicity, and reproductive and developmental effects. The isomers

exhibit a range of toxicities, with some demonstrating significant skin and eye irritation, while

others have been investigated for their potential as endocrine disruptors.

Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for the four 2-
butylphenol isomers. Data has been compiled from multiple sources and is presented for

comparative analysis.
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Table 1: Acute Toxicity Data
Isomer Test Species

Route of
Administration

LD50/LC50 Citation(s)

ortho-sec-

Butylphenol

(OSBP)

Rat Oral 320 mg/kg [1]

Rabbit Dermal 5560 mg/kg [1]

Rat Inhalation (4h) >290 ppm [2]

ortho-tert-

Butylphenol

(OTBP)

Rat Oral 440 mg/kg

Rabbit Dermal

705 mg/kg

(female), 1373

mg/kg (male)

[2]

para-sec-

Butylphenol

(PSBP)

Rat Oral 3250 µL/kg [3]

Mouse Oral 1030 mg/kg [3]

Rabbit Dermal -

para-tert-

Butylphenol

(PTBP)

Rat (male) Oral 5.4 g/kg [4]

Rat (female) Oral 3.6 g/kg [4]

Rabbit Dermal >2000 mg/kg

Rat
Inhalation (4h,

dust)

5.6 mg/L (20%

mortality)
[4]

Data for some endpoints for para-sec-butylphenol were not readily available in the public

domain.
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Table 2: Skin and Eye Irritation
Isomer Test Species Endpoint Observation Citation(s)

ortho-sec-

Butylphenol

(OSBP)

Rabbit Skin Irritation Corrosive [2]

Rabbit Eye Irritation Severe [1]

ortho-tert-

Butylphenol

(OTBP)

Rabbit Skin Irritation Corrosive [2]

para-sec-

Butylphenol

(PSBP)

Rabbit Skin Irritation Mild (500 mg/4h) [3]

Rabbit Eye Irritation
Severe (0.05

mg/24h)
[3]

para-tert-

Butylphenol

(PTBP)

Rabbit Skin Irritation

Range from no

reaction to

necrosis

[4]

Rabbit Eye Irritation
Severe,

persistent injury
[4]

Table 3: Repeated Dose, Reproductive, and
Developmental Toxicity
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Isomer
Test
Species

Study Type
NOAEL/LO
AEL

Key
Findings

Citation(s)

ortho-sec-

Butylphenol

(OSBP)

Rat

Reproductive/

Development

al Toxicity

Screening

(OECD 422)

-

No effects on

reproductive

parameters.

[2]

para-tert-

Butylphenol

(PTBP)

Rat

2-

GenerationR

eproductive

Toxicity

NOAEL

(parental, F1,

F2): 70

mg/kg/day

Potential for

reproductive

toxicity at

high doses.

[2]

Comprehensive repeated dose, reproductive, and developmental toxicity data for ortho-tert-

butylphenol and para-sec-butylphenol were not readily available in the public domain.

Table 4: Genotoxicity and Carcinogenicity
Isomer Assay Type Result Citation(s)

ortho-sec-Butylphenol

(OSBP)

In vivo Micronucleus

Test
Negative

ortho-tert-Butylphenol

(OTBP)

In vivo Micronucleus

Test
Negative

para-sec-Butylphenol

(PSBP)

In vivo Micronucleus

Test
Negative

para-tert-Butylphenol

(PTBP)

In vivo Micronucleus

Test
Negative

2,6-di-tert-butylphenol
In silico, In vitro, In

vivo

Potential carcinogenic

risk through RARβ

interruption.

[5]

Based on available data, the 2-butylphenol isomers investigated are generally not considered

to be genotoxic in vivo. Carcinogenicity data for the specific isomers is limited, though a study
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on the related compound 2,6-di-tert-butylphenol suggests a potential for carcinogenic risk via

non-genotoxic mechanisms.

Experimental Protocols
The toxicological studies cited in this guide predominantly follow standardized methodologies,

most notably the OECD Guidelines for the Testing of Chemicals. These guidelines ensure the

quality, consistency, and comparability of data. Below are detailed descriptions of the

methodologies for key toxicological endpoints.

Acute Oral Toxicity (based on OECD Guideline
401/420/423)
The acute oral toxicity is typically determined using a limit test or a full study with multiple dose

groups.

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks

old, are used. Animals are fasted prior to dosing.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube or a suitable intubation cannula. The vehicle, if used, is typically water or corn

oil.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,

changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical

methods.

Acute Dermal Toxicity (based on OECD Guideline 402)
This test assesses the toxicity of a substance applied to the skin.
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Test Animals: Young adult albino rabbits are commonly used. The fur is clipped from the

dorsal area of the trunk 24 hours before the test.

Dose Application: The test substance is applied to a small area of the skin (approximately

10% of the body surface area) and held in contact with a porous gauze dressing and non-

irritating tape for 24 hours.

Observation Period: Animals are observed for mortality, signs of toxicity, and skin reactions

at the application site for 14 days. Body weights are recorded weekly.

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Data Analysis: The dermal LD50 is determined.

Dermal Irritation/Corrosion (based on OECD Guideline
404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.

Test Animals: Albino rabbits are used. The fur on the back is clipped.

Application: A 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch

of skin and covered with a gauze patch.

Exposure and Observation: The patch is removed after a specified time (typically 4 hours).

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72

hours after patch removal.

Scoring: The reactions are scored according to a graded scale. A substance is considered an

irritant if it produces a certain level of skin reaction. Corrosive substances cause irreversible

tissue damage.

Eye Irritation/Corrosion (based on OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or damage.

Test Animals: Albino rabbits are used.
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Application: A small amount of the test substance (0.1 mL for liquids, 0.1 g for solids) is

instilled into the conjunctival sac of one eye of each animal. The other eye serves as a

control.

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on

the cornea, iris, and conjunctiva. The observation period may be extended to 21 days if the

effects are persistent.

Scoring: The ocular reactions are scored based on a standardized system.

Reproductive/Developmental Toxicity Screening Test
(based on OECD Guideline 422)
This study provides initial information on the potential effects of a substance on reproduction

and development.

Test Animals: Rats are typically used. Both males and females are dosed.

Dosing Period: Males are dosed for a minimum of 4 weeks (including 2 weeks prior to

mating, during mating, and up to termination). Females are dosed for 2 weeks prior to

mating, during mating, gestation, and lactation until the pups are weaned.

Mating: Animals are paired for mating.

Endpoints: Observations include effects on mating performance, fertility, gestation length,

parturition, and offspring viability, growth, and development. Gross necropsy and

histopathology of reproductive organs are also performed.

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) for parental and offspring

toxicity is determined.

Signaling Pathways
Several 2-butylphenol isomers have been identified as endocrine-disrupting chemicals

(EDCs), primarily through their interaction with nuclear receptors. The following diagrams

illustrate the known signaling pathways affected by these compounds.
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Estrogen Receptor (ER) Agonism by 2-Butylphenol Isomers.

Some 2-butylphenol isomers, such as 4-tert-butylphenol, can act as agonists for the estrogen

receptor alpha (ERα).[6] They bind to and activate the receptor, leading to the transcription of

estrogen-responsive genes and resulting in estrogenic effects.
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(e.g., 2-tert-Butylphenol)
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Androgen Receptor (AR) Antagonism by 2-Butylphenol Isomers.

Conversely, isomers like 2-tert-butylphenol have been shown to act as antagonists to the

androgen receptor (AR).[5] They compete with endogenous androgens for binding to the

receptor, thereby inhibiting the transcription of androgen-responsive genes and leading to anti-

androgenic effects.
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Activation of PPARγ/RXR Signaling by 2,4-di-tert-butylphenol.

2,4-di-tert-butylphenol has been found to activate the Retinoid X Receptor (RXR), a nuclear

receptor that forms heterodimers with other receptors, including the Peroxisome Proliferator-

Activated Receptor γ (PPARγ).[1][7] Activation of the PPARγ/RXR heterodimer can lead to the

regulation of genes involved in various processes, including adipogenesis, suggesting a

potential role as an obesogen.

Conclusion
The toxicological profiles of 2-butylphenol isomers vary depending on the specific structure of

the molecule. While acute toxicity data are available for most isomers, there are significant data

gaps, particularly for para-sec-butylphenol, in the areas of repeated dose and reproductive

toxicity. The primary toxicological concerns identified are skin and eye irritation/corrosion and

the potential for endocrine disruption through various signaling pathways. Further research is

warranted to fully characterize the toxicological profiles of all isomers and to elucidate the

complete mechanisms of action, particularly concerning their long-term health effects. This

guide serves as a foundational resource for researchers and professionals in the field,

highlighting the current state of knowledge and identifying areas for future investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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